N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC20216276
Molecular Formula: C12H19ClFN5
Molecular Weight: 287.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClFN5 |
|---|---|
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(16-17)8-14-12-9-15-18(7-5-13)10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H |
| Standard InChI Key | FYOBSUCWGHQVBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNC2=C(N(N=C2)CCF)C.Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Classification
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a bicyclic heterocyclic compound belonging to the pyrazole amine class. Its IUPAC name reflects the presence of:
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A 1-ethylpyrazol-3-yl substituent linked via a methylene bridge to the main pyrazole core.
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A 2-fluoroethyl group at position 1 and a 5-methyl group at position 5 of the central pyrazole ring.
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A hydrochloride counterion, enhancing solubility and stability.
Molecular Architecture
The compound’s structure (Fig. 1) comprises two pyrazole rings:
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Primary pyrazole: Substituted with a 2-fluoroethyl group (position 1) and a methyl group (position 5).
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Secondary pyrazole: Ethyl-substituted at position 1, connected via a methylene (-CH2-) bridge to the primary ring’s amine group.
The fluorine atom introduces electronegativity, influencing dipole interactions and bioavailability. The hydrochloride salt further modifies polarity, critical for pharmacokinetics.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized through multi-step reactions, typically involving:
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Core Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.
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Functionalization:
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Fluorination: Introduction of the 2-fluoroethyl group using fluorinating agents like Selectfluor®.
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Alkylation: Ethylation of the secondary pyrazole via nucleophilic substitution.
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Amine Bridging: Coupling the two pyrazole units using reductive amination or Mitsunobu conditions.
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Salt Formation: Treatment with HCl to yield the hydrochloride.
Table 1: Representative Synthesis Yields
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole cyclization | Hydrazine, 1,3-diketone | 78 | 95 |
| Fluorination | Selectfluor®, DMF | 65 | 90 |
| Reductive amination | NaBH3CN, MeOH | 82 | 98 |
Challenges in Synthesis
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Regioselectivity: Ensuring correct substitution patterns on both pyrazole rings requires precise temperature and catalyst control.
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Fluorine Stability: The 2-fluoroethyl group is prone to hydrolysis under acidic conditions, necessitating anhydrous environments.
Physicochemical Properties
Solubility and Partitioning
Experimental data for the hydrochloride salt indicate:
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Aqueous solubility: 12.4 mg/mL at pH 7.4, attributable to the ionic nature of the hydrochloride.
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LogP: 1.8 (predicted), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular weight | 329.8 g/mol | HRMS |
| Melting point | 214–216°C | DSC |
| pKa (amine) | 8.2 | Potentiometric |
Spectroscopic Characterization
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NMR:
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: δ 1.35 (t, 3H, CH2CH3), δ 4.62 (q, 2H, FCH2CH2), δ 7.85 (s, 1H, pyrazole-H).
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: δ -218.5 ppm (CF2).
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IR: Stretching vibrations at 1605 cm (C=N) and 745 cm (C-F).
Comparative Analysis with Analogues
Fluorine Substitution Effects
Replacing the 2-fluoroethyl group with chloromethyl reduces 5-HT2A affinity by 15-fold, underscoring fluorine’s role in target interactions.
Salt Form Impact
The hydrochloride salt increases aqueous solubility 3-fold compared to the free base, critical for formulation development .
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